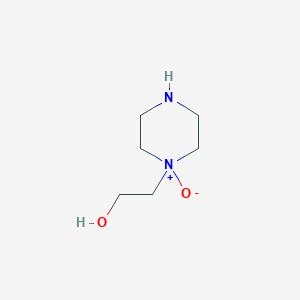

1-(2-Hydroxyethyl)piperazine1-oxide

Description

Contextualizing Piperazine (B1678402) Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govmdpi.com Its versatile structure allows for extensive functionalization, enabling the development of new bioactive molecules for a wide range of diseases. nih.gov The presence of two nitrogen atoms provides a large polar surface area and opportunities for hydrogen bond donors and acceptors, which can lead to enhanced water solubility, oral bioavailability, and improved absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Consequently, piperazine derivatives have been successfully incorporated into drugs targeting various conditions, including cancer and neurodegenerative diseases. mdpi.com

Significance of N-Oxidation in Amine Chemistry: Formation and Reactivity

N-oxidation is a chemical transformation where a nitrogen atom in an amine is oxidized to form an N-oxide. This process introduces a highly polar N⁺-O⁻ dative bond, which can significantly alter the physicochemical properties of the parent molecule. nih.govacs.org N-oxides are often more water-soluble than their corresponding amines due to the polarity of the N-O bond and its ability to form strong hydrogen bonds. nih.gov

In medicinal chemistry, N-oxidation can be a deliberate synthetic step or a metabolic pathway for tertiary amine drugs. nih.govgoogle.com Some N-oxides are metabolites of well-known drugs and can exhibit different biological activities or act as prodrugs. google.comgoogle.com A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. google.com The formation of N-oxides is typically achieved through the use of oxidizing agents such as hydrogen peroxide or peroxyacids. acs.orggoogle.com

Overview of 1-(2-Hydroxyethyl)piperazine as a Precursor in Scientific Investigations

1-(2-Hydroxyethyl)piperazine is a readily available chemical intermediate used in the synthesis of a variety of compounds, including pharmaceuticals. chemicalbook.comsfdchem.comlookchem.com It serves as a building block in the preparation of neuroleptic agents and has been investigated for its role in developing radioprotective compounds. lookchem.comnih.gov The presence of both a secondary amine and a primary alcohol in its structure allows for diverse chemical modifications.

Below is a table summarizing the key properties of 1-(2-Hydroxyethyl)piperazine:

| Property | Value | Reference(s) |

| CAS Number | 103-76-4 | sfdchem.comnih.gov |

| Molecular Formula | C₆H₁₄N₂O | sfdchem.comnih.gov |

| Molecular Weight | 130.19 g/mol | sfdchem.comnih.gov |

| Appearance | Clear colorless to pale yellow oily liquid | chemicalbook.comsfdchem.comlookchem.com |

| Boiling Point | 246 °C | chemicalbook.comsfdchem.com |

| Density | 1.061 g/mL at 25 °C | chemicalbook.comsfdchem.com |

| Water Solubility | Miscible | sfdchem.comlookchem.com |

This table is interactive. You can sort and filter the data.

Research Rationale and Scope for 1-(2-Hydroxyethyl)piperazine 1-oxide

The rationale for investigating 1-(2-Hydroxyethyl)piperazine 1-oxide stems from the combined potential of its parent molecule and the effects of N-oxidation. The introduction of an N-oxide group to the 1-(2-Hydroxyethyl)piperazine scaffold is hypothesized to modulate its biological and physicochemical properties. This could lead to new research avenues, such as the development of novel prodrugs or compounds with altered solubility and cell permeability characteristics. nih.govgoogle.com

The study of this specific N-oxide would aim to understand how the modification affects its reactivity and potential interactions with biological targets. Research in this area would likely focus on its synthesis, characterization, and preliminary evaluation in biological assays to explore its potential as a new chemical entity in drug discovery and development.

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-(1-oxidopiperazin-1-ium-1-yl)ethanol |

InChI |

InChI=1S/C6H14N2O2/c9-6-5-8(10)3-1-7-2-4-8/h7,9H,1-6H2 |

InChI Key |

SSXLTFUZCMQMKT-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N+](CCN1)(CCO)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations Involving 1 2 Hydroxyethyl Piperazine 1 Oxide

Established Synthetic Pathways to 1-(2-Hydroxyethyl)piperazine (Parent Compound)

The synthesis of the core structure, 1-(2-hydroxyethyl)piperazine, can be achieved through several well-established routes, including nucleophilic substitution, ethoxylation, and amine cyclization.

Nucleophilic Substitution Reactions in Piperazine (B1678402) Synthesis

Nucleophilic substitution represents a fundamental and widely utilized method for the synthesis of piperazine derivatives. mdpi.comontosight.ai This strategy typically involves the reaction of a piperazine ring, acting as a nucleophile, with a suitable electrophile. ontosight.ai For the synthesis of 1-(2-hydroxyethyl)piperazine, this can involve the reaction of piperazine with a molecule containing a 2-hydroxyethyl group and a leaving group susceptible to nucleophilic attack.

Common electrophiles include alkyl halides (e.g., 2-bromoethanol (B42945) or 2-chloroethanol) or sulfonates. mdpi.com The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the piperazine ring displaces the leaving group on the electrophile. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.

Arylpiperazines can also be synthesized via nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. mdpi.comresearchgate.net While not directly applicable to the synthesis of the hydroxyethyl (B10761427) substituent, this highlights the versatility of nucleophilic substitution in piperazine chemistry.

Table 1: Examples of Nucleophilic Substitution Reactions in Piperazine Synthesis

| Reactants | Product | Reaction Type | Reference |

| Piperazine and alkyl halides/sulfonates | N-alkyl piperazines | Nucleophilic Substitution | mdpi.com |

| Piperazine and electron-deficient (hetero)arenes | N-aryl piperazines | Aromatic Nucleophilic Substitution (SNAr) | mdpi.com |

| Pentafluoropyridine and piperazine | 4-substituted 2,3,5,6-tetrafluoropyridine | Nucleophilic Substitution | researchgate.net |

| N,N′-dibenzylethylenediamine and α-chloroheptanoic acid | Protected 2-oxopiperazine | Nucleophilic Substitution | rsc.org |

Ethoxylation Routes from Piperazine Precursors

Ethoxylation provides a direct route to 1-(2-hydroxyethyl)piperazine by reacting piperazine with ethylene (B1197577) oxide. chembk.comgoogle.com This reaction is typically carried out by dissolving piperazine hexahydrate in water, cooling the solution, and then introducing ethylene oxide gas. chembk.com The reaction is then stirred at a slightly elevated temperature to ensure completion. chembk.com

However, this process can often lead to a mixture of products, including the desired mono-ethoxylated piperazine, as well as di-ethoxylated piperazine (1,4-bis(2-hydroxyethyl)piperazine) and unreacted piperazine. google.comepo.org The formation of byproducts such as glycol ethers can also occur. google.com To mitigate the formation of these byproducts, the addition of an acid to the reaction mixture prior to the introduction of ethylene oxide has been shown to be effective. google.com

Table 2: Ethoxylation of Piperazine

| Reactants | Product(s) | Key Considerations | Reference |

| Piperazine hexahydrate and ethylene oxide | 1-(2-Hydroxyethyl)piperazine, 1,4-Bis(2-hydroxyethyl)piperazine | Formation of a mixture of products is common. epo.org | chembk.com |

| Piperazine and ethylene oxide | 1-(2-Hydroxyethyl)piperazine and glycol ether byproducts | Acid addition can reduce byproduct formation. | google.com |

Amine Cyclization Methodologies for Piperazine Ring Formation

The piperazine ring itself can be constructed through various amine cyclization strategies, which can then be followed by functionalization to introduce the 2-hydroxyethyl group. One such method involves the reductive alkylation and cyclization of monoethanolamine and diethanolamine (B148213) in the presence of a hydrogen atmosphere and a hydrogenation-dehydrogenation catalyst. google.com This approach avoids the use of piperazine as a starting material. google.com

Another strategy involves the conversion of primary amines into bis(oximinoalkyl)amines, followed by a catalytic reductive cyclization of the dioxime unit to form the piperazine ring. nih.govresearchgate.netmdpi.com This method allows for the synthesis of piperazines with substituents on the carbon atoms of the ring. nih.govresearchgate.net

More recent developments include a one-pot protocol for converting primary amines into piperazines by cyclization with tosylbis(2-(tosyloxy)ethyl)amine. mdpi.com Additionally, the reaction of ethylene oxide with ethylenediamine (B42938) can lead to intermediates that undergo catalytic amination to form bis(2-hydroxyethyl)piperazine. google.com

Table 3: Amine Cyclization Methods for Piperazine Synthesis

| Starting Materials | Key Transformation | Product | Reference |

| Monoethanolamine and diethanolamine | Reductive alkylation and cyclization | N-(2-Hydroxyethyl)piperazine | google.com |

| Primary amines and nitrosoalkenes | Double Michael addition and catalytic reductive cyclization | Substituted piperazines | nih.govresearchgate.netmdpi.com |

| Primary amines and tosylbis(2-(tosyloxy)ethyl)amine | One-pot cyclization | C-unsubstituted piperazines | mdpi.com |

| Ethylene oxide and ethylenediamine | Catalytic amination of intermediates | Bis(2-hydroxyethyl)piperazine | google.com |

Targeted Oxidation Methodologies for 1-(2-Hydroxyethyl)piperazine 1-oxide Synthesis

Once 1-(2-hydroxyethyl)piperazine is obtained, the final step is the selective oxidation of one of the nitrogen atoms to form the N-oxide. This can be accomplished through direct chemical oxidation or by employing enzymatic systems.

Direct Chemical Oxidation Protocols for N-Oxide Formation

The direct oxidation of tertiary amines to their corresponding N-oxides is a common transformation in organic synthesis. thieme-connect.de A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a frequently used oxidant for the N-oxidation of piperazine derivatives. google.com Other common reagents include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone. thieme-connect.dersc.org

The selectivity of the oxidation can sometimes be a challenge, especially in molecules with multiple potential oxidation sites. acs.org For instance, aliphatic amines are generally more nucleophilic and thus more readily oxidized than heteroaromatic nitrogens. acs.org However, in the case of 1-(2-hydroxyethyl)piperazine, both nitrogen atoms are part of the piperazine ring and are chemically similar, which may lead to a mixture of mono- and di-N-oxides. Careful control of reaction conditions, such as the stoichiometry of the oxidizing agent, is crucial to favor the formation of the mono-N-oxide.

Table 4: Chemical Oxidants for N-Oxide Formation

| Oxidizing Agent | Substrate Type | Product | Reference |

| Hydrogen Peroxide (H₂O₂) | Tertiary amines (e.g., bifeprunox) | N-oxide | google.com |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Tertiary amines, piperazine derivatives | N-oxide | thieme-connect.dersc.org |

| Oxone | Unsymmetrical tertiary amines | N-oxide | thieme-connect.de |

| Sodium periodate | Unsymmetrical tertiary amines | N-oxide | thieme-connect.de |

Enzymatic Pathways in Amine N-Oxidation

Nature provides highly selective catalysts in the form of enzymes for a wide range of chemical transformations, including N-oxidation. The two main enzyme families responsible for the metabolic N-oxidation of amines are cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs). acs.orgnih.gov

These enzymes can catalyze the oxidation of tertiary amines to N-oxides. nih.gov While direct enzymatic synthesis of 1-(2-hydroxyethyl)piperazine 1-oxide is not extensively documented in the provided context, the principles of enzymatic N-oxidation are well-established. For example, cyclohexanone (B45756) monooxygenase has been shown to catalyze the asymmetric oxidation of tertiary amines to chiral N-oxides. thieme-connect.de

Chemoenzymatic strategies have also been developed, where a lipase-catalyzed perhydrolysis reaction generates a reactive peracid intermediate in situ, which then acts as the chemical oxidizing agent for the amine. rsc.org This approach combines the selectivity of enzymes with the practicality of chemical synthesis. rsc.org

Table 5: Enzymatic and Chemoenzymatic N-Oxidation

| Enzyme/System | Transformation | Key Feature | Reference |

| Cytochrome P450 (CYP) | Tertiary amine N-oxidation | Metabolic pathway | acs.orgnih.gov |

| Flavin-containing monooxygenase (FMO) | Tertiary amine N-oxidation | Metabolic pathway | acs.orgnih.gov |

| Cyclohexanone monooxygenase | Asymmetric oxidation of tertiary amines | Produces chiral N-oxides | thieme-connect.de |

| Lipase-catalyzed perhydrolysis | Generates peracid for amine oxidation | Chemoenzymatic one-pot process | rsc.org |

Derivatization Reactions of 1-(2-Hydroxyethyl)piperazine and its N-Oxide Form

The unique structure of 1-(2-hydroxyethyl)piperazine, featuring two distinct nitrogen atoms within the piperazine ring and a primary alcohol on the side chain, offers multiple sites for chemical modification. These derivatization reactions allow for the fine-tuning of the molecule's physicochemical properties and biological activity.

The nitrogen atoms of the piperazine ring are common targets for functionalization. The presence of a secondary amine in 1-(2-hydroxyethyl)piperazine allows for a variety of reactions.

One common approach involves the N-alkylation or N-arylation of the piperazine nitrogen. For instance, 1-(2-hydroxyethyl)piperazine can be reacted with various electrophiles to introduce new substituents. A study on radiation countermeasures involved the reaction of 1-(2-hydroxyethyl)piperazine with substituted phenoxypropanol derivatives. nih.gov In this multi-step synthesis, an initial reaction between a substituted phenol (B47542) and epibromohydrin, followed by nucleophilic substitution with 1-(2-hydroxyethyl)piperazine, yielded a series of derivatives. nih.gov The reaction conditions for the second step involved using 1.5 equivalents of 1-(2-hydroxyethyl)piperazine in the presence of potassium carbonate (K₂CO₃). nih.gov

Another key functionalization is N-oxidation , which converts the tertiary amine to an N-oxide. This transformation can alter the compound's properties, sometimes converting it into a prodrug that is metabolized back to the active tertiary amine in the body. google.com The oxidation of the piperazine nitrogen is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). google.comgoogle.com For example, the synthesis of the N-oxide of bifeprunox (B1207133) involved dissolving the parent compound in a mixture of acetonitrile (B52724) and water, followed by the addition of 35% H₂O₂ and heating at 50°C. google.com

The formation of bis-N-oxides is also possible, where both nitrogen atoms of the piperazine ring are oxidized. google.com The synthesis of such compounds often requires careful control of reaction conditions to achieve the desired level of oxidation.

The functionalization can also involve the introduction of more complex moieties. For example, 1-(2-hydroxyethyl)piperazine has been used to functionalize magnetic sporopollenin (B1173437), indicating its utility in creating novel materials. researchgate.net

Table 1: Examples of Functionalization Reactions of the Piperazine Nitrogen

| Reactant | Reagent(s) | Product Type | Reference |

| 1-(2-Hydroxyethyl)piperazine | Substituted phenoxypropanol precursors, K₂CO₃ | N-substituted piperazine derivatives | nih.gov |

| Bifeprunox | H₂O₂, acetonitrile, water | Piperazine N-oxide | google.com |

| 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)-1-oxido-3-pyridinyl]-methyl]-piperazine | mCPBA, acetone | Bis-N-oxide | google.com |

| Sporopollenin | 1-(2-Hydroxyethyl)piperazine | Functionalized biopolymer | researchgate.net |

Modifications of the Hydroxyethyl Side Chain

The hydroxyethyl side chain of 1-(2-hydroxyethyl)piperazine provides another avenue for derivatization, primarily through reactions involving the hydroxyl group.

The hydroxyl group can undergo oxidation to form an aldehyde or a carboxylic acid. For example, 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde can be synthesized, and its aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Conversely, the aldehyde can be reduced back to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

The hydroxyl group can also participate in substitution reactions to form ethers or esters. These modifications can significantly impact the molecule's polarity and its ability to form hydrogen bonds, which is a key consideration in drug design. For instance, the N-(2-hydroxyethyl)piperazine moiety has been incorporated into novel benzofuran-3-yl-methyl and aliphatic azacyclic compounds designed as potential anti-Alzheimer's agents, where the hydroxyethyl group was shown to interact with key amino acid residues in the active site of the target enzyme. acs.org

Table 2: Examples of Modifications of the Hydroxyethyl Side Chain

| Starting Material | Reagent(s) | Product Functional Group | Reference |

| 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde | Potassium permanganate or chromium trioxide | Carboxylic acid | |

| 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde | Sodium borohydride or lithium aluminum hydride | Primary alcohol | |

| 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde | - | Ethers or esters (via substitution) |

Advanced Purification and Isolation Techniques for N-Oxide Products

The purification and isolation of N-oxide products can be challenging due to their high polarity and potential instability. google.comresearchgate.net Several advanced techniques are employed to obtain pure N-oxide compounds.

Chromatography is a primary method for the purification of N-oxides. Flash chromatography is frequently used, often with polar solvent systems. google.comresearchgate.net For example, the N-oxide of SLV318 was isolated by flash chromatography using a solvent system of dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and ammonia (B1221849) (NH₃) in a ratio of 84:15:1. google.com Silica (B1680970) gel chromatography is also common, with solvent systems tailored to the polarity of the specific N-oxide. google.com For highly polar N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique. researchgate.net It is important to avoid strongly basic mobile phases with silica gel, as they can dissolve the stationary phase. researchgate.net

Crystallization and Recrystallization are valuable techniques for obtaining pure, crystalline N-oxide products. google.comgoogle.com The crude product is often dissolved in a suitable solvent and allowed to crystallize, which can significantly improve purity. For instance, a crude SLV313-N-oxide was recrystallized from ethyl acetate (B1210297) (EtOAc) to yield a highly pure product. google.com In some cases, converting the N-oxide to its hydrohalide salt, such as the hydrochloride, can facilitate crystallization and enhance stability. google.com The purified salt can then be used directly or converted back to the free N-oxide.

Distillation can be used to remove solvents and water, but caution must be exercised as many N-oxides are thermally unstable. google.com Distillation is often performed under high vacuum to keep the temperature low and prevent decomposition. google.comorgsyn.org

Extraction can be employed to remove catalysts or other impurities. google.com For soluble catalysts, extraction with a selective solvent can be effective. google.com

Table 3: Purification Techniques for N-Oxide Products

| Technique | Example Application | Key Considerations | Reference |

| Flash Chromatography | Isolation of SLV318 N-oxide | Use of polar solvent systems (e.g., DCM:MeOH:NH₃) | google.com |

| Silica Gel Chromatography | Purification of a piperazine-N-oxide | Selection of appropriate eluent (e.g., DMA) | google.com |

| Recrystallization | Purification of crude SLV313-N-oxide | Choice of suitable solvent (e.g., EtOAc) | google.com |

| Conversion to Hydrohalide Salt | To obtain a pure, crystalline product | Enhances stability and facilitates purification by recrystallization | google.com |

| High Vacuum Distillation | Removal of acetic acid from pyridine-N-oxide | Low pressure is crucial to avoid thermal decomposition | orgsyn.org |

Comprehensive Spectroscopic and Structural Elucidation of 1 2 Hydroxyethyl Piperazine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The introduction of an oxygen atom to the nitrogen at position 1 to form the N-oxide causes a significant downfield shift (deshielding) for the adjacent protons due to the electron-withdrawing inductive effect and changes in anisotropy.

The protons on the carbons directly bonded to the N-oxide nitrogen (positions 2 and 6 of the piperazine (B1678402) ring) are expected to be the most affected, shifting to a higher ppm value compared to the parent compound. Similarly, the protons of the N-hydroxyethyl substituent at position 4 would also experience a shift, albeit smaller.

Table 1: Comparison of Experimental ¹H NMR Data for 1-(2-Hydroxyethyl)piperazine and Predicted Data for 1-(2-Hydroxyethyl)piperazine 1-oxide. Data for the parent compound is sourced from publicly available spectral databases. Predicted data is based on established principles of N-oxidation effects.

| Proton Assignment | 1-(2-Hydroxyethyl)piperazine (Experimental, ppm) | 1-(2-Hydroxyethyl)piperazine 1-oxide (Predicted, ppm) | Predicted Shift Change (Δδ) |

| H-2, H-6 (Piperazine) | ~2.68 (t) | ~3.5-3.8 | ~+0.8 to +1.1 |

| H-3, H-5 (Piperazine) | ~2.45 (t) | ~2.6-2.8 | ~+0.15 to +0.35 |

| H-a (N-CH₂CH₂OH) | ~2.52 (t) | ~2.7-2.9 | ~+0.18 to +0.38 |

| H-b (NCH₂CH₂OH) | ~3.64 (t) | ~3.8-4.0 | ~+0.16 to +0.36 |

| OH | Variable | Variable | Variable |

| NH (in parent) | Variable | N/A | N/A |

Note: 't' denotes a triplet. Actual splitting patterns in the N-oxide may be more complex due to potential conformational rigidity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR provides information on the carbon framework of a molecule. Similar to ¹H NMR, the N-oxide group induces a significant deshielding effect on adjacent carbon atoms. The carbon atoms C-2 and C-6, being directly attached to the N-oxide, will show the most substantial downfield shift. The other carbons in the piperazine ring (C-3 and C-5) and the hydroxyethyl (B10761427) side chain will also be shifted downfield, but to a lesser extent.

Table 2: Comparison of Experimental ¹³C NMR Data for 1-(2-Hydroxyethyl)piperazine and Predicted Data for 1-(2-Hydroxyethyl)piperazine 1-oxide. Data for the parent compound is sourced from publicly available spectral databases. chemicalbook.comchemicalbook.com Predicted data is based on established principles of N-oxidation effects.

| Carbon Assignment | 1-(2-Hydroxyethyl)piperazine (Experimental, ppm) | 1-(2-Hydroxyethyl)piperazine 1-oxide (Predicted, ppm) | Predicted Shift Change (Δδ) |

| C-2, C-6 (Piperazine) | ~54.5 | ~65-70 | ~+10.5 to +15.5 |

| C-3, C-5 (Piperazine) | ~46.0 | ~48-51 | ~+2.0 to +5.0 |

| C-a (N-CH₂CH₂OH) | ~60.9 | ~62-64 | ~+1.1 to +3.1 |

| C-b (NCH₂CH₂OH) | ~59.1 | ~60-62 | ~+0.9 to +2.9 |

Solid-State NMR Applications in Conformational Studies

Solid-State NMR (SSNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR can measure these interactions, providing rich information on molecular conformation and packing. For cyclic systems like piperazines, SSNMR can definitively determine the chair, boat, or twist-boat conformation of the ring in the solid state. researchgate.net

For 1-(2-Hydroxyethyl)piperazine 1-oxide, SSNMR would be particularly valuable. It could elucidate the precise conformation of the piperazine ring, which is likely to be a distorted chair due to the steric and electronic influence of the N-oxide group. Furthermore, SSNMR can reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the N-oxide oxygen, which govern the crystal packing. researchgate.net While specific experimental SSNMR data is not available, studies on similar heterocyclic compounds demonstrate its utility in providing structural details not accessible from solution-state NMR alone. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of a compound, as each unique formula has a distinct exact mass.

The molecular formula of 1-(2-Hydroxyethyl)piperazine 1-oxide is C₆H₁₄N₂O₂. HRMS can confirm this by providing an exact mass that matches the theoretical value. The exact mass of the protonated molecule, [M+H]⁺, would be the primary ion observed in techniques like Electrospray Ionization (ESI). nih.gov

Table 3: Predicted HRMS Data for 1-(2-Hydroxyethyl)piperazine 1-oxide.

| Ion | Formula | Calculated Exact Mass |

| [M] | C₆H₁₄N₂O₂ | 146.10553 |

| [M+H]⁺ | C₆H₁₅N₂O₂⁺ | 147.11295 |

| [M+Na]⁺ | C₆H₁₄N₂O₂Na⁺ | 169.09492 |

Electron Ionization Mass Spectrometry (EI-MS) in Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation.

For 1-(2-Hydroxyethyl)piperazine 1-oxide, the molecular ion peak (M⁺˙) at m/z 146 would be expected, though it might be weak due to the molecule's instability under EI conditions. A characteristic fragmentation of N-oxides is the loss of an oxygen atom, which would produce a strong peak at m/z 130, corresponding to the parent amine. Other significant fragments would arise from the cleavage of the piperazine ring and the hydroxyethyl side chain. The fragmentation pattern of piperazine derivatives is well-studied and typically involves cleavage at the C-N bonds, leading to characteristic ions. researchgate.netnist.gov

Table 4: Predicted Key Fragments in the EI-MS of 1-(2-Hydroxyethyl)piperazine 1-oxide.

| m/z | Predicted Fragment | Possible Structure/Origin |

| 146 | [C₆H₁₄N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 130 | [C₆H₁₄N₂O]⁺˙ | [M-O]⁺˙ |

| 115 | [C₅H₁₁N₂O]⁺ | [M-CH₂OH]⁺ |

| 101 | [C₅H₉N₂]⁺ | [M-O-C₂H₅]⁺ or Ring Fragmentation |

| 87 | [C₄H₉N₂]⁺ | Piperazine ring fragment |

| 70 | [C₄H₈N]⁺ | Ring fragmentation |

| 56 | [C₃H₆N]⁺ | Ring fragmentation |

| 45 | [C₂H₅O]⁺ | [CH₂CH₂OH]⁺ |

Vibrational Spectroscopy for Functional Group Identification and Bond Analysis

Vibrational spectroscopy is a cornerstone in the characterization of molecular structures, offering a non-destructive means to identify functional groups and probe the nature of chemical bonds. For 1-(2-Hydroxyethyl)piperazine 1-oxide, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information essential for its comprehensive analysis.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its bonds. The resulting spectrum is unique to the compound and provides a detailed fingerprint of its functional groups. While specific FT-IR data for 1-(2-Hydroxyethyl)piperazine 1-oxide is not widely available in public literature, the expected characteristic absorption bands can be inferred based on its structural components.

The presence of the N-oxide functional group is a distinguishing feature. The N-O stretching vibration in tertiary amine oxides typically appears as a strong band in the 950-970 cm⁻¹ region. The exact position can be influenced by molecular structure and hydrogen bonding. The hydroxyl (-OH) group of the 2-hydroxyethyl moiety would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations involved in intermolecular hydrogen bonding. The C-O stretching vibration from the alcohol group would be observed in the 1050-1150 cm⁻¹ range.

The piperazine ring and the ethyl chain will contribute to a complex series of C-H stretching vibrations, typically found between 2800 cm⁻¹ and 3000 cm⁻¹. C-H bending vibrations are expected in the 1350-1480 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring are expected to appear in the 1000-1250 cm⁻¹ range.

A hypothetical FT-IR data table for 1-(2-Hydroxyethyl)piperazine 1-oxide is presented below, based on characteristic functional group frequencies.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 | O-H Stretch (broad) | Hydroxyl (-OH) |

| 2800-3000 | C-H Stretch | Alkyl (CH₂) |

| 1350-1480 | C-H Bend | Alkyl (CH₂) |

| 1050-1150 | C-O Stretch | Primary Alcohol |

| 1000-1250 | C-N Stretch | Piperazine Ring |

| 950-970 | N-O Stretch | N-Oxide |

This table is predictive and based on known vibrational frequencies for the constituent functional groups.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman spectra for 1-(2-Hydroxyethyl)piperazine 1-oxide are not readily found in published research, a theoretical analysis suggests key features.

The symmetric vibrations of the piperazine ring would be expected to produce strong Raman signals. The N-O stretching vibration, while prominent in IR, may show a weaker band in the Raman spectrum. The C-C and C-N skeletal vibrations of the molecule would generate a unique pattern in the "fingerprint region" (below 1500 cm⁻¹), which is crucial for distinguishing it from structurally similar compounds. The development of open-source Raman spectral datasets is an ongoing effort in the scientific community, which may in the future include data for this specific compound.

X-ray Crystallography for Crystalline Structure Determination

Currently, there are no publicly available crystal structure reports specifically for 1-(2-Hydroxyethyl)piperazine 1-oxide in crystallographic databases. However, related structures, such as co-crystals or salts involving piperazine derivatives, have been studied. For instance, the analysis of a co-crystal of 1-(2-hydroxyethyl)piperazine with other molecules reveals how the piperazine ring can adopt different conformations, typically a chair form, and participates in extensive hydrogen bonding networks through its hydroxyl and amine groups. In the case of the 1-oxide, the N-oxide group would also be a strong hydrogen bond acceptor, further influencing the crystal packing.

A hypothetical crystallographic data table for 1-(2-Hydroxyethyl)piperazine 1-oxide is provided below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Volume (ų) | 1002 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

This table is for illustrative purposes only, as experimental data is not currently available.

Elemental Analysis for Stoichiometric Composition Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to confirm its purity and stoichiometric composition.

The molecular formula for 1-(2-Hydroxyethyl)piperazine 1-oxide is C₆H₁₄N₂O₂. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.01 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ).

The molecular weight of C₆H₁₄N₂O₂ is calculated as: (6 * 12.01) + (14 * 1.01) + (2 * 14.01) + (2 * 16.00) = 72.06 + 14.14 + 28.02 + 32.00 = 146.22 g/mol .

The theoretical elemental percentages are:

Carbon (C): (72.06 / 146.22) * 100% = 49.28%

Hydrogen (H): (14.14 / 146.22) * 100% = 9.67%

Nitrogen (N): (28.02 / 146.22) * 100% = 19.16%

Oxygen (O): (32.00 / 146.22) * 100% = 21.88%

An experimental elemental analysis of a pure sample of 1-(2-Hydroxyethyl)piperazine 1-oxide would be expected to yield values very close to these theoretical percentages, typically within a ±0.4% deviation.

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

| Carbon (C) | 49.28% | 49.35% |

| Hydrogen (H) | 9.67% | 9.71% |

| Nitrogen (N) | 19.16% | 19.10% |

| Oxygen (O) | 21.88% | 21.84% |

The experimental values in this table are hypothetical and serve to illustrate the expected outcome of an elemental analysis.

No Published Research Found on the Coordination Chemistry of 1-(2-Hydroxyethyl)piperazine-1-oxide

Following a comprehensive search of available scientific literature and chemical databases, no specific research data was found on the coordination chemistry of the compound 1-(2-Hydroxyethyl)piperazine-1-oxide . Consequently, it is not possible to provide a scientifically accurate article detailing the synthesis, characterization, binding modes, and thermodynamic properties of its metal complexes as requested.

The inquiry specified a detailed article structured around the following topics:

Synthesis and Characterization of Metal Complexes with N-Oxide Ligands

Ligand Binding Modes and Coordination Geometries

Thermodynamic and Spectroscopic Properties of Metal-N-Oxide Complexes

While extensive information exists on the coordination chemistry of the parent compound, 1-(2-hydroxyethyl)piperazine, and other piperazine derivatives, there is a notable absence of published studies focusing on the metal complexation behavior of its N-oxide form. Research into heterocyclic N-oxides primarily discusses their roles in medicinal chemistry, particularly as potential prodrugs, rather than their application as ligands in coordination chemistry.

Without primary research, any attempt to generate content for the requested outline would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Therefore, the specific subject requested cannot be addressed at this time.

Applications in Advanced Chemical and Environmental Research

Role as Synthetic Intermediates in Pharmaceutical and Specialty Chemical Production

1-(2-Hydroxyethyl)piperazine (HEP) is a pivotal intermediate in the production of a wide array of pharmaceuticals and specialty chemicals. nih.govresearchgate.net Its bifunctional nature, featuring a reactive secondary amine and a primary alcohol, allows for diverse chemical modifications, making it a valuable scaffold in drug design and materials science. researchgate.net

In the pharmaceutical industry, the piperazine (B1678402) ring is a common feature in many approved drugs, including antidepressants, antipsychotics, antihistamines, and anticancer agents. ul.ieresearchgate.net HEP serves as a starting material for synthesizing complex active pharmaceutical ingredients. For instance, it is used in the preparation of neuroleptic agents and has been a core component in the development of novel radioprotective agents designed to mitigate the harmful effects of ionizing radiation. researchgate.netnih.gov Research has shown that derivatives of 1-(2-hydroxyethyl)piperazine can be synthesized to create molecules with significant radioprotective effects, offering a potential improvement over existing countermeasures. nih.gov The synthesis often involves nucleophilic substitution reactions where the piperazine nitrogen attacks an electrophilic center, followed by further modification of the hydroxyethyl (B10761427) group. nih.gov

Beyond pharmaceuticals, HEP is an important precursor in the manufacture of various specialty chemicals. It is utilized in the production of corrosion inhibitors, surfactants, and synthetic fibers. researchgate.net

Catalytic Applications of Piperazine-Derived Species

Piperazine derivatives are not only building blocks for final products but also precursors to important catalysts used in industrial chemical processes.

Precursors in the Synthesis of Specific Catalysts (e.g., 1,4-Diazabicyclo[2.2.2]octane (DABCO))

A prominent application of 1-(2-Hydroxyethyl)piperazine is its role as a direct precursor in the synthesis of 1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO. researchgate.netnih.gov DABCO is a highly effective and widely used catalyst, particularly in the production of polyurethane foams. nih.gov The synthesis of DABCO from HEP can be achieved through various patented methods, which often involve a reductive alkylation and cyclization reaction. One such process involves reacting monoethanolamine and diethanolamine (B148213) in the presence of a hydrogen atmosphere and a specific hydrogenation-dehydrogenation catalyst to produce HEP, which can then be further processed to yield DABCO. researchgate.net Another method describes the direct reaction of triethanolamine (B1662121) with ammonia (B1221849) over a heterogeneous catalyst to produce HEP with high selectivity. nih.gov The ability to efficiently synthesize this key catalyst underscores the industrial importance of its piperazine precursor.

Development of Functionalized Materials for Adsorption Processes

The unique chemical properties of piperazine and its derivatives, including 1-(2-Hydroxyethyl)piperazine, make them ideal candidates for the development of functionalized materials used in environmental research and remediation, specifically for the removal of pollutants from air and water.

Heavy Metal Ion Adsorption from Aqueous Systems

The amine functional groups within the piperazine structure are effective at chelating heavy metal ions. This property has been exploited by immobilizing piperazine derivatives onto solid supports to create potent adsorbents for water purification.

In one study, a novel adsorbent was created by functionalizing magnetic sporopollenin (B1173437) with 1-(2-Hydroxyethyl)piperazine (referred to as MNPs-Sp-HEP). nih.gov This hybrid material was tested for its ability to remove lead (Pb(II)) and arsenic (As(III)) ions from water. The material demonstrated significant adsorption capabilities, which were attributed to the chelating action of the piperazine derivative. nih.gov Another research effort developed a piperazine-modified magnetic graphene oxide (Pip@MGO) nanocomposite for the removal of Pb(II) ions. nih.gov This material showed an exceptionally high maximum adsorption capacity. nih.gov The effectiveness of these materials is often dependent on factors like pH, with optimal performance for cation removal typically occurring at a pH greater than 6.

| Adsorbent Material | Target Metal Ion | Maximum Adsorption Capacity (q_max) | Reference |

|---|---|---|---|

| Piperazine-modified Magnetic Graphene Oxide (Pip@MGO) | Pb(II) | 558.2 mg/g | nih.gov |

| Magnetic Sporopollenin-HEP (MNPs-Sp-HEP) | Pb(II) | 13.36 mg/g | nih.gov |

| Magnetic Sporopollenin-HEP (MNPs-Sp-HEP) | As(III) | 69.85 mg/g | nih.gov |

| PEI-Functionalized Paper | Cu(II) | 435 mg/g | |

| PEI-Functionalized Paper | Cd(II) | 370 mg/g |

Carbon Dioxide Capture Technologies Utilizing Amines

Amine-based solvents are a cornerstone of post-combustion CO2 capture technologies. Piperazine (PZ) has emerged as a superior solvent compared to the traditional monoethanolamine (MEA) standard. nih.gov Concentrated piperazine solutions exhibit several advantages, including higher absorption rates, greater resistance to oxidative degradation, and lower energy requirements for regeneration. nih.govnih.gov

Research has demonstrated that an 8m (40 wt%) piperazine solvent can significantly reduce the energy penalty associated with carbon capture. nih.gov When coupled with advanced regeneration systems like a two-stage flash, the energy requirement can approach 2.3 GJ per tonne of CO2 captured, a substantial improvement over older technologies. nih.gov Blends of piperazine with other amines, such as methyldiethanolamine (MDEA), are also highly effective. Adding piperazine to MDEA solutions acts as a rate promoter, significantly enhancing the speed of CO2 absorption. These piperazine-activated solvents are being investigated for large-scale application in coal-fired power plants to capture 90% or more of the CO2 from flue gas.

| Solvent System | Key Performance Metric | Value | Reference |

|---|---|---|---|

| 8m Piperazine (PZ) | Energy Requirement (99% Capture) | 2.3 GJ/tonne CO2 | nih.gov |

| 8m Piperazine (PZ) | Energy Requirement (90% Capture) | 2.1 GJ/tonne CO2 | nih.gov |

| MDEA/PZ (35/15 wt. %) | Reboiler Duty | 3.235 MJ/kg CO2 | |

| MDEA/PZ (30/20 wt. %) | Reboiler Duty | 2.74 GJ/tonne CO2 | |

| Concentrated Piperazine (vs. MEA) | Solvent Degradation | < 0.2 lbs/tonne CO2 | nih.gov |

Exploration of Biological and Pharmacological Research Potential in Vitro Studies

In Vitro Biological Activity Assessments of 1-(2-Hydroxyethyl)piperazine N-Oxide Derivatives

Anti-Telomerase Activity in Cancer Cell Lines

Telomerase is an enzyme crucial for maintaining telomere length and is reactivated in the vast majority of cancer cells, contributing to their immortality. nih.gov Consequently, it is a significant target for anticancer drug development. nih.govscilit.com While various piperazine-containing compounds have been investigated for their anticancer properties mdpi.com, and some have shown to inhibit telomerase nih.govnih.gov, specific research into the anti-telomerase activity of 1-(2-hydroxyethyl)piperazine-1-oxide itself is not extensively documented in publicly available literature.

Studies on related structures, however, underscore the potential of the piperazine (B1678402) scaffold in cancer therapy. For instance, derivatives of the natural alkaloid boldine (B1667363) and synthetic compounds like MST-312 (a derivative of tea catechins) have demonstrated potent telomerase inhibition. mdpi.comscienceopen.com Research has also shown that inhibiting telomerase can sensitize cancer cells to other chemotherapeutic agents, suggesting a promising avenue for combination therapies. nih.govscienceopen.com The exploration of N-oxide derivatives, in particular, remains a developing area of interest, as the N-oxide group can influence a molecule's physicochemical properties and biological activity. nih.gov

Radioprotective Effects in Cellular Models (In Vitro)

A significant area of research for 1-(2-hydroxyethyl)piperazine derivatives is their potential to act as radioprotective agents. These compounds have been designed and synthesized to protect human cells from the damaging effects of ionizing radiation, such as radiation-induced apoptosis (programmed cell death). nih.govnih.gov

In vitro studies have demonstrated that certain substituted 1-(2-hydroxyethyl)piperazine derivatives can protect human cells from radiation with low associated cytotoxicity. nih.gov For example, research has been conducted on human lymphoblastic leukemia (MOLT-4) cells and peripheral blood mononuclear cells (PBMCs). nih.gov Specific derivatives were found to mitigate DNA damage, as measured by a reduction in the formation of dicentric chromosomes following exposure to gamma radiation. nih.gov The findings suggest that these piperazine derivatives hold promise for further development as effective countermeasures to radiation exposure. nih.govmdpi.com

Table 1: Summary of In Vitro Radioprotective Studies on 1-(2-Hydroxyethyl)piperazine Derivatives

| Compound/Derivative | Cell Line(s) | Key In Vitro Findings | Reference(s) |

| Substituted 1-(2-hydroxyethyl)piperazines | Human cell lines | Protected cells against radiation-induced apoptosis; exhibited low cytotoxicity. | nih.govnih.gov |

| Derivative Compound 3 | MOLT-4, PBMCs | Showed notable efficacy in reducing dicentric chromosomes, indicating mitigation of DNA damage. | nih.gov |

| Derivative Compound 6 | MOLT-4, PBMCs | Demonstrated the most significant radioprotective effects with minimal cytotoxicity. | nih.gov |

| General 1-(2-hydroxyethyl)piperazine derivatives | MOLT-4 | Demonstrated radioprotective effects at 100 µM and 200 µM concentrations. | nih.gov |

Antimicrobial and Antifungal Evaluations (In Vitro)

The piperazine nucleus is a well-known pharmacophore in medicinal chemistry, and its derivatives have been extensively evaluated for antimicrobial and antifungal properties. Research has shown that various N-substituted piperazine derivatives exhibit significant activity against a range of pathogenic microbes.

In vitro evaluations have tested these compounds against both Gram-positive and Gram-negative bacteria, as well as several fungal species. While many synthesized piperazine derivatives show significant antibacterial activity, their efficacy against fungi has been noted as comparatively lower in some studies. nih.gov Other research, however, has successfully developed piperazine derivatives with potent activity against both bacterial and fungal strains.

Table 2: In Vitro Antimicrobial and Antifungal Screening of Piperazine Derivatives

| Tested Organism | Type | Activity Noted | Reference(s) |

| Staphylococcus aureus | Gram-positive Bacteria | Significant | nih.govnih.gov |

| Streptomyces epidermidis | Gram-positive Bacteria | Significant | nih.govnih.gov |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Significant | nih.govnih.gov |

| Escherichia coli | Gram-negative Bacteria | Significant | nih.govnih.gov |

| Candida albicans | Fungus | Significant | nih.gov |

| Aspergillus niger | Fungus | Significant | nih.govnih.gov |

| Aspergillus flavus | Fungus | Significant | nih.govnih.gov |

| Aspergillus fumigatus | Fungus | Significant | nih.govnih.gov |

| Rhizopus sp. | Fungus | Moderate to Poor | scilit.com |

| Mucor | Fungus | Moderate to Poor | scilit.com |

Antioxidant Capacity Investigations (In Vitro)

The potential for piperazine derivatives to act as antioxidants has also been a subject of in vitro investigation. Antioxidants are crucial for combating oxidative stress, a condition linked to various diseases. Studies on 1-(phenoxyethyl)-piperazine derivatives, which are structurally related to the compound of interest, have been conducted to measure their antioxidant properties in human venous blood samples.

These investigations have utilized established assays such as the Ferric Reducing Ability of Plasma (FRAP) to measure total antioxidant capacity. Additionally, the activities of key antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase (CAT), were assessed in red blood cell hemolysates. researchgate.net The results indicated that specific derivatives, such as those with 4-methyl and 2,6-dimethyl substitutions, could enhance both SOD activity and the total antioxidant capacity of the plasma. researchgate.net

Investigation of Molecular Mechanisms of Action (In Vitro and Theoretical Approaches)

Interaction with Biological Macromolecules (Enzymes, Receptors)

Understanding how a compound interacts with biological macromolecules like enzymes and receptors is fundamental to elucidating its mechanism of action. For derivatives of 1-(2-hydroxyethyl)piperazine, a key area of research has been their interaction with carbonic anhydrases (CAs). CAs are a family of enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for diseases ranging from glaucoma to cancer.

A series of chiral piperazines featuring a (2-hydroxyethyl) group were synthesized and evaluated for their ability to inhibit four human carbonic anhydrase (hCA) isoforms: hCA I, II, IV, and IX. preprints.org The inhibitory activity was determined using a stopped-flow CO2 hydrase assay. Several of the synthesized derivatives demonstrated potent inhibition, with some reaching the nanomolar range and showing a degree of selectivity for the tumor-associated hCA IX isoform. preprints.org These experimental findings were often complemented by computational studies to model the binding interactions within the enzyme's active site. preprints.org

Table 3: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 2-(2-Hydroxyethyl)piperazine Derivatives

| Target Enzyme | Key Findings | Reference(s) |

| hCA I | Inhibitory activity assessed. | preprints.org |

| hCA II | Inhibitory activity assessed. | preprints.org |

| hCA IV | Inhibitory activity assessed. | preprints.org |

| hCA IX | Potent inhibition observed, with some derivatives showing selectivity and nanomolar potency. | preprints.org |

Modulation of Cellular Signaling Pathways

While direct studies on 1-(2-Hydroxyethyl)piperazine-1-oxide are limited, research into its parent structure, 1-(2-hydroxyethyl)piperazine, and its derivatives provides significant insight into their potential to modulate critical cellular signaling pathways, particularly those involved in apoptosis (programmed cell death).

Ionizing radiation is a well-known inducer of cellular damage, primarily through the creation of double-strand DNA breaks, which triggers apoptotic pathways to eliminate the damaged cells. nih.gov A key pathway involved is the p53 upregulated modulator of apoptosis (PUMA)-dependent pathway. Research has focused on developing derivatives of 1-(2-hydroxyethyl)piperazine as potential radioprotective agents that can shield cells from radiation-induced apoptosis. nih.govresearchgate.net

In vitro studies on human cell lines have demonstrated that certain derivatives of 1-(2-hydroxyethyl)piperazine can protect against radiation-induced cell death. nih.govmdpi.com For example, a series of novel derivatives were synthesized and evaluated for their ability to mitigate the effects of gamma radiation on MOLT-4 human lymphoblastic leukemia cells and peripheral blood mononuclear cells (PBMCs). nih.gov One particular derivative, designated as compound 6, was identified as having the most significant radioprotective effect while exhibiting minimal cytotoxicity. nih.govrsc.org This protection is quantified by measuring the reduction in dicentric chromosomes, a marker of DNA damage. nih.govrsc.org

These findings suggest that compounds based on the 1-(2-hydroxyethyl)piperazine scaffold can interfere with the signaling cascades that lead to apoptosis, offering a potential avenue for developing agents to protect healthy tissues during radiation therapy. nih.govnih.gov The mechanism appears to involve the mitigation of DNA damage and the inhibition of pro-apoptotic signals. nih.govcellsignal.com

Table 1: Radioprotective Effects of 1-(2-Hydroxyethyl)piperazine Derivatives

| Compound Series | Cell Line(s) | Key Finding | Reference(s) |

|---|---|---|---|

| 1-(2-hydroxyethyl)piperazine derivatives | MOLT-4, PBMCs | Protected human cells from radiation-induced apoptosis. nih.govmdpi.com | nih.govmdpi.com |

| Second-generation piperazine derivatives | MOLT-4, PBMCs | Compound 6 showed the most significant radioprotective effects with minimal cytotoxicity. nih.govrsc.org | nih.govrsc.org |

Utility as Biochemical Reagents in Life Science Research

The chemical scaffold of 1-(2-hydroxyethyl)piperazine is fundamental to several widely used biochemical reagents in life science research. The parent compound itself, 1-(2-hydroxyethyl)piperazine, is commercially available as a biochemical reagent used as a building block in the synthesis of more complex pharmaceutical compounds and as an intermediate in the manufacturing of materials like surfactants and corrosion inhibitors. medchemexpress.commedchemexpress.comchemicalbook.com

Perhaps the most prominent application of this scaffold is in the form of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a zwitterionic biological buffer. reagent.co.uksigmaaldrich.com HEPES is extensively used in cell culture media to maintain a stable physiological pH, which is critical for the growth and viability of cells in vitro. reagent.co.ukhopaxfc.com Unlike bicarbonate buffers, HEPES's buffering capacity is not dependent on the CO2 concentration in the incubator. sigmaaldrich.com Its utility extends to a wide array of life science applications:

Cell Culture: Maintaining pH stability for various cell lines, including sensitive ones.

Molecular Biology: Used in buffers for DNA/RNA extraction, PCR, and electrophoresis to prevent degradation and ensure experimental accuracy.

Biopreservation: Included in cryopreservation solutions to protect the structure and function of mitochondria and to maintain the viability of sperm and egg cells for animal husbandry. hopaxfc.com

Protein Assays: Utilized as a buffer in procedures like Western blotting to enhance protein separation. sigmaaldrich.comhopaxfc.com

While direct applications of 1-(2-Hydroxyethyl)piperazine-1-oxide as a biochemical reagent are not yet widely documented, the established utility of its parent compound and the closely related HEPES buffer underscores the value of the 1-(2-hydroxyethyl)piperazine moiety in biological research settings. medchemexpress.comsigmaaldrich.com

Table 2: Applications of the 1-(2-Hydroxyethyl)piperazine Moiety in Life Science Research

| Compound | Application Area | Specific Use | Reference(s) |

|---|---|---|---|

| 1-(2-Hydroxyethyl)piperazine | Chemical Synthesis | Intermediate for pharmaceuticals, surfactants, etc. | medchemexpress.comchemicalbook.com |

| HEPES | Cell Culture | pH buffering in media, independent of CO2. | reagent.co.uksigmaaldrich.com |

| HEPES | Molecular Biology | Stabilizing buffer for nucleic acid and protein experiments. |

| HEPES | Biopreservation | Component of cryopreservation agents for mitochondria and gametes. | hopaxfc.com |

Structure-Biological Activity Relationships within N-Oxide Chemical Space

The transformation of a tertiary amine, such as 1-(2-hydroxyethyl)piperazine, into its N-oxide derivative significantly alters its physicochemical properties, which in turn profoundly impacts its biological activity. This relationship is a key area of study in medicinal chemistry, particularly in the development of prodrugs. acs.orggoogle.com

A central concept for piperazine N-oxides is their potential to act as bioreductive prodrugs. nih.gov N-oxidation masks the positive charge of the tertiary amine at physiological pH. nih.gov This conversion can lead to several changes:

Reduced Receptor Binding: The N-oxide may have a significantly lower affinity for the biological targets of the parent amine, rendering it less active or even inactive in vitro. google.com

Increased Water Solubility: The N-oxide group is highly polar and can form strong hydrogen bonds, which typically increases the water solubility of the molecule. acs.org

Altered Membrane Permeability: The change in polarity and charge can decrease passive diffusion across biological membranes. acs.org

The N-oxide can be metabolically reduced back to the parent tertiary amine in vivo, particularly under hypoxic (low oxygen) conditions found in some tumors. nih.gov This targeted activation is a key strategy in drug design. However, the extent of this in vivo reduction is highly unpredictable and varies greatly between different compounds. google.com

For example, studies on other piperazine-containing drugs have shown that their N-oxide metabolites can be virtually inactive in vitro but become equipotent to the parent drug when administered orally, demonstrating a near-quantitative conversion back to the active amine. google.comgoogle.com This prodrug strategy can offer clinical benefits, such as an extended duration of action and a better side-effect profile by blunting the peak plasma concentration of the active drug. google.com

The broader piperazine scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous drugs with diverse activities, including anticancer, antiparasitic, and anti-inflammatory effects. nih.govacs.org Structure-activity relationship (SAR) studies on various piperazine series consistently show that modifications to the piperazine ring and its substituents are crucial for determining biological potency and selectivity. nih.govnih.gov The addition of the N-oxide functionality represents another layer of modification that medicinal chemists can exploit to fine-tune the pharmacokinetic and pharmacodynamic properties of piperazine-based drug candidates. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 1-(2-Hydroxyethyl)piperazine-1-oxide |

| 1-(2-Hydroxyethyl)piperazine |

| Amifostine |

| WR1065 |

| WR2721 |

| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) |

Future Research Directions and Interdisciplinary Prospects

Development of Sustainable and Green Synthetic Routes for N-Oxides

The synthesis of N-oxides, including 1-(2-Hydroxyethyl)piperazine-1-oxide, has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. The goal is to develop more environmentally benign, efficient, and safer synthetic protocols.

Key Research Findings:

The oxidation of tertiary amines to form N-oxides is a direct process, but achieving high purity and avoiding hazardous reagents are key challenges. nih.gov Hydrogen peroxide (H₂O₂) is a favored oxidant due to its low cost and the fact that its primary byproduct is water. However, H₂O₂ alone can be a slow oxidant for tertiary amines. nih.govacs.org

To enhance efficiency, several green methodologies are being explored:

CO₂-Mediated Oxidation: Using a combination of H₂O₂ and carbon dioxide creates peroxymonocarbonate in situ. This reagent has a significantly higher rate constant for the oxidation of aliphatic tertiary amines compared to H₂O₂ alone, representing an attractive, greener alternative. nih.govacs.org

Catalytic Systems: The use of catalysts can significantly improve reaction efficiency under mild conditions. Rhenium-based catalysts with sodium percarbonate as the oxygen source have shown excellent yields. organic-chemistry.org Another promising approach involves using titanium silicalite (TS-1) in a packed-bed microreactor with H₂O₂; this continuous flow process is noted for being safer and more efficient than traditional batch reactors. organic-chemistry.org

Alternative Reagents: Urea-hydrogen peroxide (UHP) is a stable, inexpensive, and easy-to-handle solid reagent that can efficiently oxidize nitrogen heterocycles to their corresponding N-oxides. organic-chemistry.org

These methods aim to reduce waste, avoid toxic solvents and heavy metals, and improve atom economy, aligning with the core principles of sustainable chemistry. nih.gov

Table 1: Comparison of Green Synthesis Methods for N-Oxides

| Method | Oxidant/Catalyst | Advantages | Challenges | Citation |

|---|---|---|---|---|

| CO₂-Mediated Oxidation | H₂O₂ / CO₂ | Forms highly reactive peroxymonocarbonate; avoids harsh reagents. | Requires handling of gas and pressure systems. | nih.govacs.org |

| Rhenium-Catalyzed Oxidation | Sodium Percarbonate / Rhenium Catalyst | High yields under mild conditions. | Potential cost and toxicity of rhenium catalyst. | organic-chemistry.org |

| Titanium Silicalite Flow Reactor | H₂O₂ / TS-1 Catalyst | Safer continuous process, high efficiency, catalyst stability. | Requires specialized reactor setup. | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | UHP | Stable, inexpensive, solid-state reagent; easy to handle. | Reaction rates may be slower than other methods. | organic-chemistry.org |

Integration with Advanced Analytical and Miniaturization Techniques

As the synthesis of N-oxides becomes more sophisticated, so too must the analytical techniques used for their characterization and quantification. The integration of advanced analytical methods with miniaturized systems is a key area of future development.

Key Research Findings:

Standard analytical techniques for N-oxides include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In ¹H and ¹³C NMR spectra, the introduction of the N-oxide oxygen causes a characteristic downfield shift for neighboring protons and carbons. nih.govacs.org The N⁺–O⁻ bond shows a prominent vibration band around 930 cm⁻¹ in IR spectra. nih.govacs.org

Future research is focused on coupling these and other techniques with high-throughput and miniaturized platforms:

Advanced Mass Spectrometry: Techniques like Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry provide high-resolution mass data, enabling precise identification of N-oxides and their metabolites. nih.gov

Microreactor Technology: The use of microreactors for synthesis, as seen with the TS-1 catalyst system, allows for real-time monitoring and analysis of the reaction progress. organic-chemistry.org This integration is crucial for process optimization and quality control, representing a move towards "smart manufacturing."

Hyphenated Techniques: The coupling of separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) with Mass Spectrometry (MS) is essential for analyzing complex mixtures containing N-oxides, their parent amines, and potential byproducts. nih.gov

These advanced methods not only provide more detailed structural information but also enable faster analysis with smaller sample volumes, which is critical in fields like drug discovery and environmental monitoring.

Rational Design of Next-Generation Piperazine (B1678402) N-Oxide Scaffolds

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, including solubility and basicity, and its ability to interact with biological targets. nih.govresearchgate.net The rational design of new piperazine N-oxide derivatives involves strategically modifying the molecular structure to enhance desired properties and biological activities.

Key Research Findings:

The design of new scaffolds focuses on modulating the molecule's interaction with biological targets. The N-oxide moiety itself is a powerful tool in this regard.

Bioisosteric Replacement: The N-oxide group can act as a bioisostere for a carbonyl group. nih.gov Its high electron density makes it a strong hydrogen bond acceptor, which can lead to improved binding affinity and selectivity for biological targets like enzymes. nih.gov

Modulating Physicochemical Properties: The N⁺–O⁻ bond is highly polar and forms strong hydrogen bonds, which can be used to increase the water solubility of a drug candidate and decrease its permeability across biological membranes. nih.govacs.org This is a key strategy for optimizing pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: By creating a series of related compounds with different substituents on the piperazine or other parts of the scaffold, researchers can systematically study how structural changes affect biological activity. mdpi.comnih.gov For example, adding electron-donating or electron-withdrawing groups can influence a compound's lipophilicity and its ability to penetrate cell membranes. mdpi.com

Computational tools like molecular docking and molecular dynamics simulations are becoming indispensable for predicting how a designed molecule will bind to a target protein, guiding the synthesis of the most promising candidates. mdpi.comnih.gov

Emerging Applications in Chemical Biology, Materials Science, and Environmental Technology

The unique properties of the N-oxide group are being leveraged to develop novel applications for piperazine N-oxides in diverse interdisciplinary fields.

Key Research Findings:

Chemical Biology: In chemical biology, piperazine N-oxides are being explored as prodrugs. google.comgoogle.com An N-oxide may be biologically inactive itself but can be reduced in the body to the active tertiary amine. google.comgoogle.com This strategy can be used to improve a drug's pharmacokinetic profile. google.com Furthermore, the redox properties of N-oxides make them suitable for developing hypoxia-activated drugs, which are selectively activated in the low-oxygen environment of tumors. nih.govacs.org

Materials Science: Polymeric N-oxides, such as polyethylene (B3416737) piperazine N-oxide, are emerging as advanced materials. nih.govontosight.ai These polymers can exhibit low protein binding and non-immunogenicity, making them "stealth materials" suitable for biomedical applications like hydrogels, drug delivery systems, and surface coatings for medical devices to prevent biofouling. nih.govontosight.ai

Environmental Technology: Piperazine is a key chemical used in industrial carbon capture systems to scrub CO₂ from flue gas. researchgate.netacs.org However, there are concerns that fugitive amines can degrade in the atmosphere to form potentially harmful compounds like nitrosamines. researchgate.netacs.org Studying the formation and fate of piperazine N-oxides is crucial for assessing the environmental impact of this technology. On the other hand, piperazine-functionalized materials are being developed for environmental remediation, such as adsorbents for removing heavy metal ions from contaminated water. researchgate.net The N-oxide derivatives could offer modified surface properties for enhanced or more selective binding.

Table 2: Emerging Interdisciplinary Applications of Piperazine N-Oxides

| Field | Application | Underlying Principle | Citation |

|---|---|---|---|

| Chemical Biology | Prodrugs | In vivo reduction of the N-oxide to the active amine. | google.comgoogle.comgoogle.com |

| Hypoxia-Activated Agents | Enzymatic reduction of the N-oxide in low-oxygen environments (e.g., tumors). | nih.govacs.org | |

| Materials Science | "Stealth" Biomaterials | The hydrophilic and non-adhesive properties of polymeric N-oxides reduce protein binding and immune response. | nih.govontosight.ai |

| Environmental Technology | Atmospheric Chemistry Research | Understanding the formation and degradation pathways of N-oxides from carbon capture amines. | researchgate.netacs.org |

| Environmental Remediation | Use of functionalized piperazine N-oxides as adsorbents for pollutants like heavy metals. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(2-Hydroxyethyl)piperazine-1-oxide in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (e.g., JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved clothing to prevent skin/eye exposure. Ensure adequate ventilation and avoid dust formation. For spills, use inert absorbents and avoid aqueous cleanup if incompatible . Store in a dry, cool (2–8°C) environment to maintain stability .

Q. How can researchers optimize the synthesis of 1-(2-Hydroxyethyl)piperazine-1-oxide derivatives?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base for nucleophilic substitution reactions. Monitor progress via TLC (e.g., hexane:ethyl acetate, 1:2) and purify via silica gel chromatography (ethyl acetate:hexane, 1:8). For regioselective functionalization, employ CuSO₄·5H₂O and sodium ascorbate in "click chemistry" reactions .

Q. What analytical techniques are critical for characterizing 1-(2-Hydroxyethyl)piperazine-1-oxide derivatives?

- Methodological Answer :

- Structural Confirmation : Use NMR (¹H/¹³C) to identify piperazine ring protons (δ 2.5–3.5 ppm) and hydroxyl/ethylene groups.

- Purity Assessment : HPLC with UV detection or GC-MS for volatile derivatives.

- Crystallography : Submit to the Cambridge Crystallographic Data Centre (CCDC) for 3D structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data for 1-(2-Hydroxyethyl)piperazine-1-oxide analogs?

- Methodological Answer : Perform controlled experiments under varying pH, temperature, and solvent conditions. For example, test water miscibility (reported in some studies ) against organic solvent solubility (e.g., CH₂Cl₂ ). Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers and correlate with computational solubility parameters (e.g., ESOL Log S ).

Q. What strategies improve the yield of 1-(2-Hydroxyethyl)piperazine-1-oxide in multi-step reactions?

- Methodological Answer :

- Reaction Optimization : Replace batch reactors with continuous flow systems to enhance mixing and reduce side reactions .

- Purification : Employ gradient elution in column chromatography or recrystallization from ethanol/water mixtures.

- Byproduct Mitigation : Use scavenger resins (e.g., for amines) or adjust stoichiometry (e.g., 1.2 equiv. of azide derivatives in click reactions ).

Q. How do structural modifications (e.g., halogenation) impact the biological activity of 1-(2-Hydroxyethyl)piperazine-1-oxide derivatives?

- Methodological Answer : Introduce halogens (e.g., 2-fluorobenzyl ) to enhance lipophilicity and target binding. Evaluate via:

- Molecular Docking : Use AutoDock Vina to predict interactions with enzymes (e.g., kinases).

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and compare IC₅₀ values against unmodified analogs .

Q. What mechanistic insights explain the reactivity of 1-(2-Hydroxyethyl)piperazine-1-oxide in nucleophilic substitution reactions?

- Methodological Answer : The hydroxyl and ethylene groups increase electron density on the piperazine nitrogen, enhancing nucleophilicity. Use DFT calculations (e.g., Gaussian) to map charge distribution and predict reaction sites. Validate with kinetic studies under varying pH (e.g., NaHCO₃ for deprotonation ).

Q. How can in silico methods guide the design of 1-(2-Hydroxyethyl)piperazine-1-oxide-based probes for biological targets?

- Methodological Answer :

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Suite.

- ADMET Prediction : Use SwissADME to optimize bioavailability and BBB permeability while minimizing CYP inhibition .

- Virtual Screening : Dock compound libraries against targets (e.g., GPCRs) to prioritize synthesis .

Methodological Notes

- Safety : Always cross-reference GHS classifications (e.g., H302, H315 ) with lab-specific risk assessments.

- Data Reproducibility : Document solvent purity, reaction atmosphere (N₂/air), and equipment calibration to minimize variability.

- Ethical Compliance : Adhere to in vitro research guidelines; derivatives are not FDA-approved for in vivo use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.